molecular formula C23H15N3O6S2 B14237579 (Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate CAS No. 574750-96-2

(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate

Cat. No.: B14237579
CAS No.: 574750-96-2
M. Wt: 493.5 g/mol
InChI Key: PLRKGMHHLBKJKV-UHFFFAOYSA-N
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Description

(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate: is a complex organic compound that features a pyridine ring substituted with cyanoethene and dibenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with cyanoethene compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a mixed solvent system like water and dimethylacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced cyanoethene groups .

Scientific Research Applications

(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate is unique due to its combination of pyridine, cyanoethene, and dibenzenesulfonate groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

CAS No.

574750-96-2

Molecular Formula

C23H15N3O6S2

Molecular Weight

493.5 g/mol

IUPAC Name

[1-[6-[1-(benzenesulfonyloxy)-2-cyanoethenyl]pyridin-3-yl]-2-cyanoethenyl] benzenesulfonate

InChI

InChI=1S/C23H15N3O6S2/c24-15-13-22(31-33(27,28)19-7-3-1-4-8-19)18-11-12-21(26-17-18)23(14-16-25)32-34(29,30)20-9-5-2-6-10-20/h1-14,17H

InChI Key

PLRKGMHHLBKJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CN=C(C=C2)C(=CC#N)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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